molecular formula C14H13NO5 B11048829 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate

Cat. No.: B11048829
M. Wt: 275.26 g/mol
InChI Key: NFIONQDYUGPQAP-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is an organic compound that features a pyrrole-2,5-dione (maleimide) moiety linked to a phenoxyethyl acetate group. This compound is notable for its unique structural characteristics, which include an activated double bond and an imide group, making it a valuable synthon in organic synthesis and a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate typically involves the reaction of 4-aminophenol with maleic anhydride to form the intermediate maleamic acid. This intermediate is then cyclized to yield the maleimide derivative. The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride to produce the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are critical in scaling up the synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, dienes for cycloaddition, and radical initiators for polymerization. Typical reaction conditions involve moderate temperatures (25-80°C) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products Formed

Scientific Research Applications

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate involves its interaction with biological macromolecules. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction is crucial in its biological activities, such as anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylacetic acid

Uniqueness

Compared to these similar compounds, 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is unique due to the presence of the phenoxyethyl acetate group, which imparts distinct chemical reactivity and biological properties. This structural variation enhances its versatility in synthetic applications and its potential as a therapeutic agent .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenoxy]ethyl acetate

InChI

InChI=1S/C14H13NO5/c1-10(16)19-8-9-20-12-4-2-11(3-5-12)15-13(17)6-7-14(15)18/h2-7H,8-9H2,1H3

InChI Key

NFIONQDYUGPQAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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